4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate is an organic compound that features a complex structure with both aromatic and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process. One common method includes the condensation reaction between 4-methyl-3-nitrobenzaldehyde and 4-aminophenyl naphthalene-1-carboxylate under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: 4-[(E)-[(4-Amino-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate.
Reduction: 4-[(E)-[(4-Methyl-3-aminophenyl)imino]methyl]phenyl naphthalene-1-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic rings can participate in π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenol: Shares the nitro and methyl groups but lacks the imine and naphthalene functionalities.
4-[(E)-[(4-Nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate is unique due to its combination of nitro, imine, and naphthalene functionalities. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H18N2O4 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(4-methyl-3-nitrophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H18N2O4/c1-17-9-12-20(15-24(17)27(29)30)26-16-18-10-13-21(14-11-18)31-25(28)23-8-4-6-19-5-2-3-7-22(19)23/h2-16H,1H3 |
InChI Key |
SREUTDQRHOBSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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